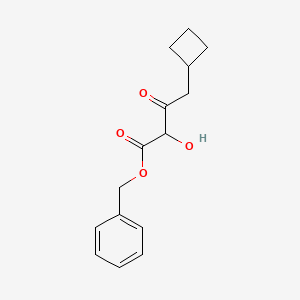
Benzyl4-cyclobutyl-2-hydroxy-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutyl ring and a hydroxy-oxobutanoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate typically involves the esterification of 4-cyclobutyl-2-hydroxy-3-oxobutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other ester groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for ester exchange reactions.
Major Products
Oxidation: 4-cyclobutyl-2-oxo-3-oxobutanoate.
Reduction: 4-cyclobutyl-2-hydroxy-3-hydroxybutanoate.
Substitution: Various benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate involves its interaction with specific molecular targets. The compound’s hydroxy and carbonyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-butanone: A simpler analog with similar functional groups but lacking the cyclobutyl ring.
Benzyl 4-hydroxy-3-oxobutanoate: Similar structure but without the cyclobutyl ring.
Uniqueness
Benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions and biological interactions .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
benzyl 4-cyclobutyl-2-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C15H18O4/c16-13(9-11-7-4-8-11)14(17)15(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,11,14,17H,4,7-10H2 |
InChI Key |
UCPLSSSIKGJSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)C(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















